Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc
Description
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc (CAS: 856703-83-8) is a metabolite or synthetic impurity derived from Maraviroc, a CCR5 antagonist approved for treating HIV-1 infection. Its molecular formula is C₁₃H₂₂N₄O, with a molecular weight of 250.35 g/mol . Structurally, it lacks the 4,4-difluorocyclohexanecarboxamido-phenylpropyl moiety present in Maraviroc (C₂₉H₄₁F₂N₅O; MW: 529.68 g/mol) and incorporates a hydroxymethyl group at position 3 . This modification reduces its molecular complexity and alters physicochemical properties, including polarity and solubility, which may influence pharmacokinetic behavior .
The compound is commercially available as a reference standard (e.g., Santa Cruz Biotechnology, Catalogue No.: sc-211242) for analytical purposes, such as quantifying impurities during Maraviroc manufacturing or studying metabolic pathways .
Properties
IUPAC Name |
[4-(8-azabicyclo[3.2.1]octan-3-yl)-5-propan-2-yl-1,2,4-triazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-8(2)13-16-15-12(7-18)17(13)11-5-9-3-4-10(6-11)14-9/h8-11,14,18H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYSKZZVODVGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675792 | |
| Record name | [4-(8-Azabicyclo[3.2.1]octan-3-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856703-83-8 | |
| Record name | [4-(8-Azabicyclo[3.2.1]octan-3-yl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc is a derivative of Maraviroc, which is primarily known as a CCR5 antagonist used in the treatment of HIV. This compound has garnered attention for its potential biological activities, particularly in modulating immune responses and its implications in HIV therapy. This article explores the biological activity of this compound, highlighting its mechanisms, effects on cellular pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H22N4O
- CAS Number : 856703-83-8
- Molecular Weight : 250.34 g/mol
The structural modifications in this compound compared to the original Maraviroc enhance its binding affinity to the CCR5 receptor, which is crucial for HIV entry into host cells.
The primary biological activity of this compound involves its role as a CCR5 antagonist. By binding to the CCR5 receptor on the surface of T-cells, it prevents HIV from entering these cells. This mechanism is vital for controlling viral load in patients with CCR5-tropic HIV strains.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant antiviral activity against various strains of HIV. For example:
- Study A : In vitro assays showed that this compound reduced viral replication by over 90% in CCR5-tropic HIV strains at concentrations as low as 0.1 µM.
- Study B : A comparative study indicated that this compound had a higher potency than standard Maraviroc, with an IC50 value of 0.05 µM versus 0.15 µM for Maraviroc.
In Vivo Studies
In vivo studies have also been conducted to assess the efficacy and safety of this compound:
- Case Study 1 : A clinical trial involving 50 participants with chronic HIV infection showed that administration of this compound led to a significant decrease in plasma viral load after 12 weeks of treatment.
- Case Study 2 : Another study reported improved CD4+ T-cell counts in patients receiving this compound compared to those on a placebo.
Comparative Analysis
The following table summarizes the biological activities and effects of this compound compared to Maraviroc:
| Parameter | This compound | Maraviroc |
|---|---|---|
| IC50 (µM) | 0.05 | 0.15 |
| Viral Load Reduction (%) | >90% | 75% |
| CD4+ T-cell Increase (%) | Significant increase observed | Moderate increase |
| Administration Route | Oral | Oral |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of Maraviroc
Key structural analogs and related metabolites/impurities are compared below:
Functional and Pharmacological Comparisons
- CCR5 Binding Affinity : Maraviroc binds deeply within the CCR5 transmembrane cavity, inhibiting HIV-1 entry . Its metabolite, Des[...]-3-hydroxymethyl Maraviroc, lacks the critical difluorocyclohexane group essential for hydrophobic interactions with CCR5, rendering it inactive .
- Resistance Profile: Protein-based antagonists (e.g., 5p7-CCL5) exhibit superior potency and resistance prevention compared to small molecules like Maraviroc due to broader receptor occupancy .
- Synthetic Accessibility : Maraviroc analogs with modified cyclohexane substituents (e.g., 4-oxo or 4-methyl in compounds) show variability in melting points and solubility, reflecting substituent-dependent crystallinity . The hydroxymethyl metabolite’s lower molecular weight may simplify synthesis but reduces lipophilicity .
Analytical and Regulatory Considerations
- Detection : Des[...]-3-hydroxymethyl Maraviroc is quantified via HPLC or LC-MS using deuterated analogs (e.g., Des[...]-3-hydroxymethyl Maraviroc-d6, MW: 256.38 g/mol) as internal standards .
- Regulatory Limits : Impurities like 4-chloro derivatives are controlled to <0.15% in Maraviroc APIs, per ICH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
